molecular formula C15H21N3O B6634047 N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine

Cat. No.: B6634047
M. Wt: 259.35 g/mol
InChI Key: HOUBGSABIBALJZ-UHFFFAOYSA-N
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Description

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Properties

IUPAC Name

N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12(15-8-9-17-18(15)2)16-10-13-6-4-5-7-14(13)11-19-3/h4-9,12,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUBGSABIBALJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)NCC2=CC=CC=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine typically involves multiple steps:

    Formation of the Methoxymethyl Phenyl Intermediate: This step involves the reaction of 2-(methoxymethyl)benzyl chloride with a suitable base to form the corresponding benzyl alcohol.

    Coupling with Pyrazole Derivative: The benzyl alcohol is then reacted with 2-methylpyrazole under conditions that promote nucleophilic substitution, often using a catalyst such as palladium in the presence of a base.

    Final Amination Step: The intermediate product is then subjected to reductive amination with ethanamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the pyrazole moiety, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a ligand for various receptors or enzymes, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)propanamine
  • N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)butanamine

Uniqueness

Compared to similar compounds, N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine may exhibit unique reactivity due to the specific positioning of its functional groups. This can lead to different biological activities and chemical properties, making it a valuable compound for further research and development.

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